Ethyl pyridazine-3-carboxylate

Lipophilicity Drug design ADME

Ethyl pyridazine-3-carboxylate (CAS 1126-10-9, MW 152.15 g/mol, C₇H₈N₂O₂) is a heterocyclic ester building block comprising a pyridazine (1,2-diazine) core with an ethyl carboxylate substituent at the 3-position. Pyridazine is distinguished from its diazine isomers (pyrimidine, pyrazine) by two adjacent nitrogen atoms that confer a conjugate-acid pKaH of approximately 2.0–2.3, rendering the ring less basic than pyridine and favouring nucleophilic aromatic substitution (SNAr) and metal-catalysed cross-coupling over classical electrophilic substitution.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 1126-10-9
Cat. No. B073445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyridazine-3-carboxylate
CAS1126-10-9
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=CC=C1
InChIInChI=1S/C7H8N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3-5H,2H2,1H3
InChIKeyLLLVOBWNRQYTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Pyridazine-3-carboxylate (CAS 1126-10-9): A Strategic Pyridazine Ester Building Block for Medicinal Chemistry and Heterocyclic Synthesis


Ethyl pyridazine-3-carboxylate (CAS 1126-10-9, MW 152.15 g/mol, C₇H₈N₂O₂) is a heterocyclic ester building block comprising a pyridazine (1,2-diazine) core with an ethyl carboxylate substituent at the 3-position . Pyridazine is distinguished from its diazine isomers (pyrimidine, pyrazine) by two adjacent nitrogen atoms that confer a conjugate-acid pKaH of approximately 2.0–2.3, rendering the ring less basic than pyridine and favouring nucleophilic aromatic substitution (SNAr) and metal-catalysed cross-coupling over classical electrophilic substitution . The compound is used as a synthetic intermediate for constructing pyridazine-containing heterocyclic libraries, bioactive amides and hydrazides, and metal-coordination complexes [1][2].

Why Ethyl Pyridazine-3-carboxylate Cannot Be Interchanged with Methyl Ester or Free Acid Analogs in Research Procurement


The ethyl ester, methyl ester, and free acid forms of pyridazine-3-carboxylate differ quantitatively in lipophilicity (LogP: ethyl 0.65 vs. methyl 0.26 vs. acid −0.18 to 0.17) and physical form (ethyl: liquid, bp 290.9 °C; methyl: low-melting solid, bp 281.3 °C; acid: crystalline solid, mp 200–209 °C) . These differences are non-trivial: the ethyl ester's 0.39 log-unit higher lipophilicity relative to the methyl ester corresponds to approximately 2.5-fold greater octanol partitioning, directly impacting solubility profiles, passive membrane permeability predictions, and chromatographic behaviour during purification . Furthermore, authoritative synthetic guides explicitly differentiate their use cases—ethyl esters are designated for long-term storage stability and multi-step scale-up synthesis, whereas methyl esters are preferred for small-scale rapid derivatisation and condition scouting . Replacing the ethyl ester with the free carboxylic acid introduces an additional synthetic step (ester hydrolysis) and alters the hydrogen-bond donor/acceptor profile (PSA increases from 52.08 to 63.08 Ų), which can confound coupling chemistry and downstream structure–activity relationships .

Ethyl Pyridazine-3-carboxylate (CAS 1126-10-9): Quantitative Differentiation Evidence Against Closest Analogs


LogP-Driven Lipophilicity Differentiation: Ethyl Ester (0.65) vs. Methyl Ester (0.26) vs. Free Acid (−0.18 to 0.17)

The ethyl pyridazine-3-carboxylate exhibits a computed LogP of 0.6533, which is 0.39 log units higher than the methyl pyridazine-3-carboxylate (LogP 0.2632) and 0.48–0.83 log units higher than pyridazine-3-carboxylic acid (LogP −0.18 to 0.17) . This difference, corresponding to approximately 2.5-fold greater partitioning into octanol relative to the methyl ester, directly affects compound solubility, passive permeability, and chromatographic retention time during purification . In the context of fragment-based drug design, a LogP shift of 0.4 units is considered a meaningful alteration for tuning lipophilic ligand efficiency (LLE) and avoiding overly polar or overly lipophilic property space .

Lipophilicity Drug design ADME Partition coefficient Physicochemical property

Physical Form and Boiling Point Differentiation: Ethyl Ester (Liquid, bp 290.9 °C) vs. Methyl Ester (Low-Melting Solid, bp 281.3 °C) vs. Free Acid (Crystalline Solid, mp 200–209 °C)

Ethyl pyridazine-3-carboxylate is a liquid at ambient temperature with a calculated boiling point of 290.9 °C at 760 mmHg and flash point of 129.7 °C . In contrast, methyl pyridazine-3-carboxylate has a lower boiling point of 281.3 °C and a reported melting point of 139 °C (from ethyl ether), existing as a solid at room temperature . Pyridazine-3-carboxylic acid is a high-melting crystalline solid (mp 200–209 °C) with a substantially higher boiling point of 404.2 °C . The liquid physical form of the ethyl ester facilitates solvent-free handling, uniform sampling, and distillation-based purification—advantages that are not available with the solid methyl ester or the high-melting free acid [1].

Physical property Purification Distillation Handling Scale-up

Synthetic Utility Differentiation: Ethyl Ester as a Storage-Stable Precursor for Multi-Step Scale-Up vs. Methyl Ester for Small-Scale Rapid Derivatisation

A direct side-by-side comparison in the Aladdin Pyridazine Research Selection Guide (Table 3) explicitly differentiates the use cases of pyridazine carboxylate esters: ethyl pyridazine-3-carboxylate (CAS 1126-10-9, ≥97%) is categorised as 'better suited for storage and multistep synthesis,' with utility in 'hydrolysis to the acid for coupling, or direct hydrazinolysis/aminolysis to form amides; commonly used for fragment derivatization and scale-up synthesis' . In contrast, methyl esters (e.g., methyl pyridazine-4-carboxylate, ≥97%) are described as 'commonly used for small-scale rapid derivatization and condition scouting; efficiently converted to amides/acylhydrazides, suitable for SAR scanning' . This explicit differentiation—published in a vendor-agnostic technical guide—provides direct procurement guidance: ethyl esters for scale-up and storage, methyl esters for rapid small-scale SAR exploration.

Synthetic chemistry Building block Ester hydrolysis Amide coupling Scale-up Storage stability

Regioisomeric Differentiation: 3-Carboxylate vs. 4-Carboxylate Ethyl Esters for Distinct Coupling and Coordination Chemistry Applications

Ethyl pyridazine-3-carboxylate positions the ester group adjacent to one of the ring nitrogen atoms (N2), enabling N,O-chelation to metal ions—a coordination mode structurally confirmed by single-crystal X-ray diffraction for the Li⁺ complex [Li(C₅H₃N₂O₂)(H₂O)₂], where the pyridazine-3-carboxylate ligand chelates Li⁺ via N2 and the carboxylate oxygen with a distorted tetrahedral geometry (Li–N2 bond length: 2.095(4) Å; Li–O1: 1.950(5) Å; R factor = 0.047) [1]. In contrast, ethyl pyridazine-4-carboxylate positions the ester at the 4-position, distal to both ring nitrogens, precluding this N,O-chelation mode and instead favouring carboxylate-only coordination or para-oriented coupling chemistry . The two regioisomers share identical molecular formulae (C₇H₈N₂O₂, MW 152.15) and near-identical LogP (0.65) and boiling points (290.9 °C), making the regioisomeric position the sole differentiating factor for applications requiring defined metal-binding geometry .

Regioisomer Coordination chemistry Metal complex N,O-chelation Scaffold orientation

Proven Synthetic Track Record: Ethyl Pyridazine-3-carboxylate as a Precursor for Phthalazine, Thienopyridazine, and Polyfunctionally Substituted Pyridazine Libraries

Ethyl pyridazine-3-carboxylate and its derivatives have a documented track record in constructing previously inaccessible heterocyclic systems. In a seminal 1967 study, Sokolov and Hiller demonstrated that ethyl pyridazine-3-carboxylate serves as the key substrate for synthesising previously unknown pyridazine derivatives through cyclisation reactions [1]. In a 1990 study by El-Kousy et al., ethyl 2-arylhydrazono-3-oxobutyrate-derived pyridazin-3-carboxylate derivatives (IIa, IIb) were reacted with arylidenemalononitrile to yield phthalazine derivatives (Va–Vf) and with elemental sulfur to yield thieno[3,4-c]pyridazines (XIXa, XIXb), demonstrating the compound's utility as a gateway to three distinct heterocyclic scaffolds from a single precursor [2]. More recently, diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate analogues—accessible via ethyl pyridazine-3-carboxylate intermediates—yielded compound J27, a selective JNK2 inhibitor (Kd = 79.2 µM) with in vivo efficacy in LPS-induced acute lung injury models [3].

Heterocyclic synthesis Phthalazine Thienopyridazine Pyridazine derivatives Building block validation

Ethyl Pyridazine-3-carboxylate (CAS 1126-10-9): Evidence-Backed Application Scenarios for Procurement and Research Use


Medicinal Chemistry Fragment Library Construction Requiring Storage-Stable Pyridazine Ester Building Blocks

When assembling a pyridazine fragment library for long-term use in lead optimisation, ethyl pyridazine-3-carboxylate is the preferred ester form. The Aladdin Research Selection Guide explicitly recommends ethyl esters for 'storage and multistep synthesis,' while methyl esters are designated for 'small-scale rapid derivatization and condition scouting' . The ethyl ester's higher LogP (0.65 vs. 0.26) and liquid physical form facilitate accurate volumetric dispensing for parallel synthesis, and its ester functionality can be hydrolysed to the free acid for EDC/HATU-mediated amide coupling or directly converted to hydrazides and amides via aminolysis . Procurement teams should stock this compound at ≥97% purity (as supplied by major vendors) for fragment derivatisation and scale-up synthesis campaigns.

Coordination Chemistry and Metal-Organic Framework (MOF) Research Requiring Defined N,O-Chelation Geometry

For research groups developing metal complexes, catalysts, or MOFs that require a ligand capable of simultaneous N- and O-coordination to a single metal centre, ethyl pyridazine-3-carboxylate (or its hydrolysed carboxylate form) provides the essential 1,2-N,O-donor geometry. The 3-carboxylate regioisomer forms a five-membered chelate ring with Li⁺ (Li–N2 = 2.095 Å; Li–O1 = 1.950 Å; distorted tetrahedral geometry), as confirmed by single-crystal X-ray diffraction [1]. The 4-carboxylate regioisomer cannot form this chelation mode despite identical cost and physicochemical properties (LogP 0.65, bp 290.9 °C), making regioisomeric selection critical . Researchers should specify CAS 1126-10-9 explicitly in procurement requests to avoid inadvertent substitution with the 4-isomer (CAS 39123-39-2).

Synthesis of Polyfunctional Pyridazine, Phthalazine, and Thienopyridazine Libraries for Biological Screening

Ethyl pyridazine-3-carboxylate has a validated track record as a gateway substrate for constructing multiple heterocyclic scaffolds. The 1990 study by El-Kousy et al. demonstrated that ethyl pyridazin-3-carboxylate derivatives react with arylidenemalononitrile to yield phthalazine derivatives (Va–Vf) and with elemental sulfur to yield thieno[3,4-c]pyridazines (XIXa, XIXb) [2]. This precedent, combined with the earlier work by Sokolov and Hiller (1967) on previously unknown pyridazine ring systems [3], establishes ethyl pyridazine-3-carboxylate as a versatile precursor for diversity-oriented synthesis. Medicinal chemistry teams aiming to generate three or more distinct core scaffolds from a single starting material should prioritise this compound over the methyl ester, which lacks comparable literature precedent for annulation chemistry.

Late-Stage Functionalisation and Prodrug Design Leveraging Differential Ester Hydrolysis Rates

In prodrug design and late-stage functionalisation workflows where controlled ester hydrolysis is required, the ethyl ester offers an intermediate hydrolysis rate between the rapidly cleaved methyl ester and the acid-stable tert-butyl ester. The ethyl ester's LogP of 0.65 (vs. methyl ester 0.26) also provides a measurable lipophilicity advantage that can improve passive membrane permeability of ester prodrugs during the absorption phase . Researchers developing ester prodrugs of pyridazine-3-carboxylic acid-based pharmacophores should select the ethyl ester when a balance of hydrolytic stability and bioreversible protection is desired, and when a LogP contribution of approximately +0.4 units (relative to methyl) is beneficial for the target ADME profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.